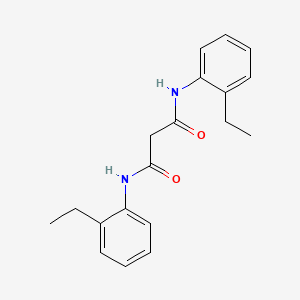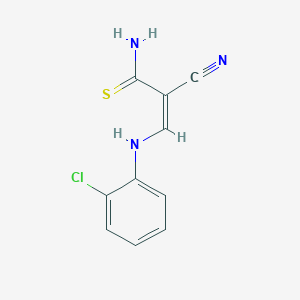
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide is an organic compound that features a unique combination of functional groups, including a chloroaniline moiety, a cyano group, and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide typically involves the reaction of 2-chloroaniline with a suitable cyano-containing precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction, where 2-chloroaniline is reacted with a cyano-containing alkene in the presence of a palladium catalyst and a suitable ligand . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Hydroxylated or aminated products
Wissenschaftliche Forschungsanwendungen
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide, used in the production of dyes, pigments, and pharmaceuticals.
4,4’-Methylenebis(2-chloroaniline) (MBOCA): Used in the manufacturing of rubbers, plastics, and resins, and classified as a probable human carcinogen.
(2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid:
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
100781-97-3 |
|---|---|
Molekularformel |
C10H8ClN3S |
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C10H8ClN3S/c11-8-3-1-2-4-9(8)14-6-7(5-12)10(13)15/h1-4,6,14H,(H2,13,15)/b7-6- |
InChI-Schlüssel |
CCOAPAVWBREFTR-SREVYHEPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C(=S)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C(=S)N)Cl |
Löslichkeit |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


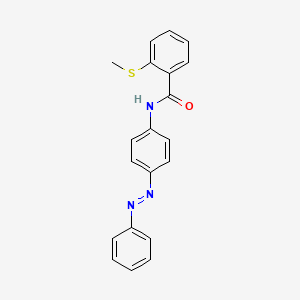
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)
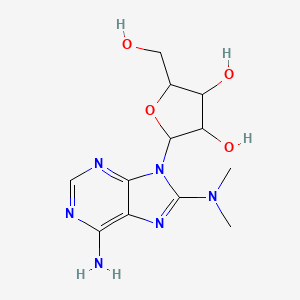

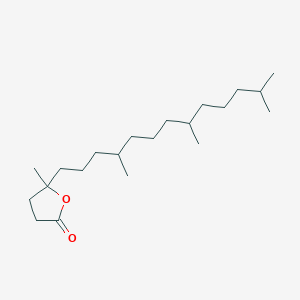
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)

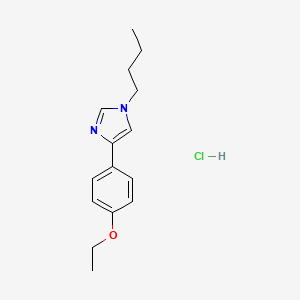
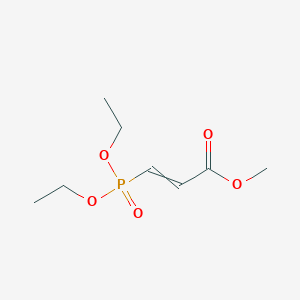

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
